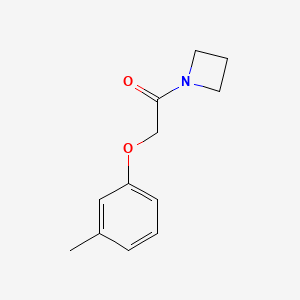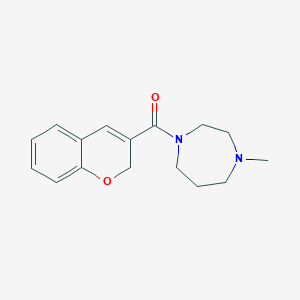
1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone, also known as AZME, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone is not fully understood, but it is believed to act by inhibiting specific enzymes involved in cellular processes. Specifically, 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone has been shown to exhibit anti-inflammatory and anti-cancer properties in vitro and in vivo. Specifically, 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. Additionally, 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone has been shown to induce apoptosis, or programmed cell death, in cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone has several advantages for use in lab experiments, including its synthetic accessibility, high purity, and potential applications in various fields. However, there are also limitations to its use, including its limited solubility in water and potential toxicity at high concentrations. Additionally, further studies are needed to fully understand the safety and efficacy of 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone in vivo.
Direcciones Futuras
There are several future directions for research on 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone, including its potential applications in drug discovery and material science. In drug discovery, 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone could be further optimized to increase its potency and selectivity for specific enzymes involved in disease processes. In material science, 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone could be used as a precursor for the synthesis of functionalized polymers and nanoparticles with specific properties. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone in vivo and its potential applications in various fields.
Conclusion:
In conclusion, 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis method of 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone has been optimized to increase yield and purity, making it a viable option for research purposes. 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone has been studied for its potential applications in medicinal chemistry, material science, and chemical biology, and has been shown to exhibit anti-inflammatory and anti-cancer properties. However, further studies are needed to fully understand the biochemical and physiological effects of 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone and its potential applications in various fields.
Métodos De Síntesis
1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone can be synthesized using a multi-step process that involves the reaction of 3-methylphenol with ethylene oxide to form 2-(3-methylphenoxy)ethanol, which is then reacted with azetidine-1-carboxylic acid to form the final product. The synthesis of 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone has been optimized to increase yield and purity, making it a viable option for research purposes.
Aplicaciones Científicas De Investigación
1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone has been studied for its potential applications in various fields, including medicinal chemistry, material science, and chemical biology. In medicinal chemistry, 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel therapeutics. In material science, 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone has been used as a precursor for the synthesis of functionalized polymers and nanoparticles. In chemical biology, 1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone has been used as a tool to study the role of specific enzymes in cellular processes.
Propiedades
IUPAC Name |
1-(azetidin-1-yl)-2-(3-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-10-4-2-5-11(8-10)15-9-12(14)13-6-3-7-13/h2,4-5,8H,3,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVABLXWJDLULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(3-methylphenoxy)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475242.png)

![1-Methyl-4-[4-(methylsulfanyl)benzoyl]piperazine](/img/structure/B7475257.png)
![2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7475262.png)


![N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7475287.png)


![N-(2,4-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475302.png)
![N-[4-(cyanomethyl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7475315.png)


